An In-Depth Technical Guide to 4,6-Dichloro-1-Indanone for Advanced Research
An In-Depth Technical Guide to 4,6-Dichloro-1-Indanone for Advanced Research
This guide provides a comprehensive technical overview of 4,6-dichloro-1-indanone, a halogenated bicyclic ketone of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, a validated synthesis protocol, mechanistic insights, and its potential applications in modern research.
Section 1: Core Compound Identity and Properties
4,6-Dichloro-1-indanone is a synthetically valuable intermediate belonging to the indanone class of compounds. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The addition of two chlorine atoms to the aromatic ring significantly modulates the electronic properties and reactivity of the molecule, making it a unique building block for targeted synthesis.
Identifier:
Chemical Structure:
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IUPAC Name: 4,6-dichloro-2,3-dihydro-1H-inden-1-one[3]
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Synonyms: 4,6-dichloro-1-indanone, 4,6-dichloro-2,3-dihydroinden-1-one
Table 1: Physicochemical Properties of 4,6-Dichloro-1-Indanone
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆Cl₂O | [2][3] |
| Molecular Weight | 201.05 g/mol | [2][3] |
| Appearance | Solid | Inferred from supplier data |
| Melting Point | 118-123 °C | [4] |
| Boiling Point | 326 °C | [4] |
| Purity | ≥97% | |
| Solubility | Expected to be soluble in organic solvents (e.g., dichloromethane, ethyl acetate) and poorly soluble in water. | Inferred from parent compound |
Section 2: Synthesis and Mechanistic Rationale
The primary and most effective method for synthesizing 4,6-dichloro-1-indanone is through an intramolecular Friedel-Crafts acylation. This classic reaction provides a robust pathway to form the fused five-membered ring. The logical precursor for this synthesis is 3-(3,5-dichlorophenyl)propanoic acid.
The Strategic Choice of Friedel-Crafts Acylation
Intramolecular Friedel-Crafts acylation is the method of choice for several compelling reasons:
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High Efficiency for Ring Closure: This reaction is particularly effective for forming 5- and 6-membered rings, where the reactive acylium ion is held in close proximity to the aromatic ring, favoring the intramolecular reaction.
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Avoidance of Poly-Substitution: Unlike Friedel-Crafts alkylation, the product of acylation is a ketone. The electron-withdrawing nature of the carbonyl group deactivates the aromatic ring, preventing further acylation reactions. This ensures the formation of a mono-acylated product, which is crucial for synthetic control.
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Generation of a Reactive Electrophile: The reaction proceeds through a highly reactive, resonance-stabilized acylium ion. This electrophile is readily attacked by the electron-rich aromatic ring to form the new carbon-carbon bond, driving the cyclization.
The general mechanism involves the activation of a carboxylic acid derivative (typically an acyl chloride) with a Lewis acid, such as aluminum chloride (AlCl₃), or the use of a strong protic acid like polyphosphoric acid (PPA) directly with the carboxylic acid.
Visualizing the Synthetic Pathway
The synthesis of 4,6-dichloro-1-indanone is a two-step process starting from commercially available precursors. The workflow is outlined below.
Caption: Synthetic workflow for 4,6-dichloro-1-indanone.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of substituted indanones, such as 4-chloro-1-indanone, via intramolecular Friedel-Crafts acylation.[5]
Part A: Synthesis of 3-(3,5-Dichlorophenyl)propanoic Acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dichlorobenzaldehyde, malonic acid, and pyridine. Add a catalytic amount of piperidine.
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Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progresses through a Knoevenagel-Doebner condensation to form 3,5-dichlorocinnamic acid.
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Reduction: After cooling, the intermediate cinnamic acid derivative is reduced. A common method is catalytic hydrogenation using Pd/C under a hydrogen atmosphere until the uptake of hydrogen ceases.
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Work-up and Isolation: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure. The residue is then acidified with HCl and extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude 3-(3,5-dichlorophenyl)propanoic acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part B: Cyclization to 4,6-Dichloro-1-indanone
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Activation (Method 1 - Acyl Chloride): Gently reflux the 3-(3,5-dichlorophenyl)propanoic acid with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM) for 1-2 hours to form the corresponding acyl chloride. Remove the excess SOCl₂ under reduced pressure.
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Friedel-Crafts Reaction (Method 1): Dissolve the crude acyl chloride in dry DCM and cool the solution in an ice bath. Add anhydrous aluminum chloride (AlCl₃) portion-wise. The reaction is typically stirred at 0°C and then allowed to warm to room temperature.
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Alternative (Method 2 - Direct Cyclization): Add the 3-(3,5-dichlorophenyl)propanoic acid to polyphosphoric acid (PPA) or Eaton's reagent. Heat the mixture with stirring (typically 80-100°C) for a few hours.
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Reaction Quench: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Work-up and Isolation: The aqueous mixture is extracted with dichloromethane or ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4,6-dichloro-1-indanone. The final product is purified by column chromatography on silica gel or by recrystallization.
Section 3: Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. While specific experimental spectra for 4,6-dichloro-1-indanone are not widely published, the expected spectral data can be reliably predicted based on the analysis of its functional groups and comparison with analogous structures.[6]
Table 2: Predicted Spectroscopic Data for 4,6-Dichloro-1-Indanone
| Technique | Predicted Key Features |
| ¹H NMR (CDCl₃) | ~7.5-7.8 ppm (2H, aromatic): Two singlets or narrow doublets for the aromatic protons (H-5 and H-7), deshielded by the adjacent chlorine atoms and carbonyl group. ~3.1-3.3 ppm (2H, triplet): Protons on C-3, adjacent to the aromatic ring. ~2.7-2.9 ppm (2H, triplet): Protons on C-2, adjacent to the carbonyl group and therefore more deshielded than typical alkyl protons. |
| ¹³C NMR (CDCl₃) | ~200-205 ppm: Carbonyl carbon (C-1). ~125-155 ppm: Six aromatic carbons, with quaternary carbons (C-3a, C-4, C-6, C-7a) showing distinct shifts. ~36-40 ppm: Aliphatic carbon C-3. ~25-30 ppm: Aliphatic carbon C-2. |
| IR Spectroscopy | ~1710-1730 cm⁻¹: Strong, sharp absorption characteristic of a conjugated ketone (C=O stretch). ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2960 cm⁻¹: Aliphatic C-H stretching. ~1580-1600 cm⁻¹: Aromatic C=C stretching. ~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern. |
| Mass Spectrometry | Molecular Ion (M⁺): A cluster of peaks around m/z 200, 202, and 204, reflecting the isotopic distribution of two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺ peak would be at m/z 200. Key Fragments: Loss of CO (m/z 172), and subsequent fragmentation of the chlorinated aromatic ring. |
Section 4: Reactivity and Applications in Drug Development
The chemical personality of 4,6-dichloro-1-indanone is defined by the interplay between its ketone functionality and the dichlorinated aromatic ring.
Key Reaction Pathways
The presence of the carbonyl group and adjacent α-protons allows for a range of classical ketone reactions:
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Aldol Condensation: Reaction with aldehydes or ketones at the C-2 position to form α,β-unsaturated systems.
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Alkylation/Halogenation: The α-protons at C-2 can be removed by a base to form an enolate, which can then be alkylated or halogenated.
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Reduction: The ketone can be reduced to the corresponding indanol using reducing agents like sodium borohydride (NaBH₄).
The two electron-withdrawing chlorine atoms on the benzene ring increase the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to the parent 1-indanone.
Relevance in Medicinal Chemistry
The indanone core is a cornerstone in the development of therapeutics for neurodegenerative diseases.[7] For instance, Donepezil, a leading treatment for Alzheimer's disease, is a well-known indanone derivative. Indanones have been shown to act as potent inhibitors of enzymes like acetylcholinesterase (AChE) and can modulate the aggregation of amyloid-beta (Aβ) plaques, both of which are key pathological hallmarks of Alzheimer's disease.
The introduction of chlorine atoms onto the indanone scaffold serves multiple purposes in drug design:
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Modulation of Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can affect its ability to cross the blood-brain barrier and reach its target in the central nervous system.
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Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
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Enhanced Binding Interactions: The chlorine atoms can form specific halogen bonds or other non-covalent interactions within the active site of a target protein, potentially leading to increased potency and selectivity.
Therefore, 4,6-dichloro-1-indanone represents a highly valuable starting material for the synthesis of novel, targeted libraries of compounds aimed at discovering new treatments for complex neurological disorders.
Section 5: Safety and Handling
4,6-Dichloro-1-indanone is classified as a hazardous substance and should be handled with appropriate care in a laboratory setting.
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GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[3]
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Handle in a well-ventilated area or a chemical fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
References
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PubChem. 4,6-Dichloro-1-indanone. National Center for Biotechnology Information. Available from: [Link]
- Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 2010, 63, 83–87.
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PubChem. 3-(3,5-Dichlorophenyl)propionic acid. National Center for Biotechnology Information. Available from: [Link]
- Szychowski, K. A., & Gmiński, J. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017, 13, 451–494.
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Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. 2025. Available from: [Link]
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Organic Chemistry Portal. Indanone synthesis. Available from: [Link]
- Fillion, E., et al. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 2012, 89, 115-125.
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Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. 2018. Available from: [Link]
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Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
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Wikipedia. 1-Indanone. Available from: [Link]
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